Diprenorphine C-11

Catalog No.
S13256024
CAS No.
113707-17-8
M.F
C26H35NO4
M. Wt
424.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diprenorphine C-11

CAS Number

113707-17-8

Product Name

Diprenorphine C-11

IUPAC Name

(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-(2-hydroxypropan-2-yl)-15-(111C)methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol

Molecular Formula

C26H35NO4

Molecular Weight

424.6 g/mol

InChI

InChI=1S/C26H35NO4/c1-23(2,29)18-13-24-8-9-26(18,30-3)22-25(24)10-11-27(14-15-4-5-15)19(24)12-16-6-7-17(28)21(31-22)20(16)25/h6-7,15,18-19,22,28-29H,4-5,8-14H2,1-3H3/t18-,19-,22-,24-,25+,26-/m1/s1/i3-1

InChI Key

OIJXLIIMXHRJJH-OOYGVOESSA-N

Canonical SMILES

CC(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O

Isomeric SMILES

CC(C)([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC7CC7)O[11CH3])O

Diprenorphine C-11, also known as [6-O-methyl-11C]diprenorphine, is a synthetic opioid receptor antagonist primarily used in veterinary medicine to reverse the effects of potent opioids like etorphine and carfentanil. It is structurally classified as a small molecule with the chemical formula C26H35NO4C_{26}H_{35}NO_{4} and an average molecular weight of approximately 425.57 g/mol. Diprenorphine acts on the opioid receptors in the body, specifically targeting the mu, delta, and kappa receptors, which are crucial for mediating pain and analgesic effects .

, particularly focusing on the incorporation of carbon-11 for imaging purposes. The primary reaction pathway includes:

  • O-Methylation: This is performed on a precursor compound, typically 3-O-t-butyldimethylsilyl-(6-O-desmethyl)diprenorphine, using carbon-11 labeled methyl iodide.
  • Deprotection: Following O-methylation, acidic hydrolysis is utilized to remove protective groups, resulting in the final product of [6-O-methyl-11C]diprenorphine.

These reactions yield a radiochemical purity exceeding 98%, with specific activities ranging from 15.5 to 64 GBq/μmol depending on the synthesis method employed .

Diprenorphine C-11 exhibits significant biological activity as an opioid receptor antagonist. Its mechanism of action involves binding to opioid receptors and inhibiting their activation by endogenous opioids and exogenous opioid drugs. This antagonistic action is critical in reversing the sedative effects of potent opioids used in veterinary practices. In vivo studies demonstrate that Diprenorphine C-11 can effectively block the binding of radiolabeled opioids in brain tissues, confirming its role as a competitive antagonist .

The synthesis methods for Diprenorphine C-11 have evolved over time, focusing on efficiency and yield:

  • Manual Synthesis: Initially conducted through multi-step reactions involving O-methylation followed by deprotection.
  • Automated Radiosynthesis: More recent approaches utilize automated systems such as the TRACERlab FXFE chemistry module, allowing for streamlined processes that improve yield and reduce synthesis time to approximately 30-45 minutes .

These methods have been optimized to achieve high radiochemical yields (up to 19%) while ensuring rapid production suitable for clinical applications.

Diprenorphine C-11's primary application lies in veterinary medicine as an opioid antagonist. It is particularly useful for:

  • Reversal of Opioid Sedation: Employed to remobilize animals after sedation with potent opioids.
  • Research Tool: Utilized in positron emission tomography (PET) imaging studies to explore opioid receptor dynamics in various biological models .

Its ability to block opioid receptors makes it invaluable in both clinical settings and research environments.

Interaction studies involving Diprenorphine C-11 have demonstrated its efficacy in blocking opioid receptor activity. Notable findings include:

  • In Vivo Imaging: PET studies have shown significant uptake of Diprenorphine C-11 in brain regions associated with pain perception, such as the striatum and cerebellum.
  • Blocking Studies: The administration of Diprenorphine C-11 has been shown to prevent the binding of other radiolabeled opioids, confirming its role as a competitive antagonist at various opioid receptors .

These studies highlight its potential for understanding opioid pharmacodynamics and receptor interactions.

Several compounds share structural or functional similarities with Diprenorphine C-11. These include:

  • Naloxone: An opioid antagonist used primarily for reversing opioid overdoses.
  • Naltrexone: Another long-acting opioid antagonist used for treating alcohol dependence and opioid addiction.
  • Buprenorphine: A partial agonist at mu-opioid receptors, often used for pain management and addiction treatment.

Comparison Table

CompoundTypeMechanism of ActionPrimary Use
Diprenorphine C-11AntagonistBlocks mu, delta, kappa receptorsOpioid reversal in veterinary
NaloxoneAntagonistBlocks mu-opioid receptorsOpioid overdose reversal
NaltrexoneAntagonistBlocks mu-opioid receptorsAlcohol dependence treatment
BuprenorphinePartial AgonistActivates mu; blocks kappa receptorsPain management; addiction therapy

Diprenorphine C-11 is unique due to its specific application in veterinary medicine and its radiolabeled form for imaging studies, distinguishing it from other opioids that primarily serve therapeutic roles in human medicine .

XLogP3

3.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

424.2680412 g/mol

Monoisotopic Mass

424.2680412 g/mol

Heavy Atom Count

31

UNII

H17QTP917E

Dates

Modify: 2024-08-10

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